molecular formula C9H18F2N2 B13186497 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine

Cat. No.: B13186497
M. Wt: 192.25 g/mol
InChI Key: HFOQFQLVGNQCQG-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is a chemical compound with the molecular formula C₉H₁₈F₂N₂ and a molecular weight of 192.25 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group and a difluoropropylamine chain. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine typically involves the reaction of 3-methylpiperidine with a difluorinated alkylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The difluoropropylamine chain and the piperidine ring play crucial roles in binding to the target sites, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-3-(piperidin-1-yl)propan-1-amine
  • 3-(3-methylpiperidin-1-yl)propan-1-amine
  • 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine

Uniqueness

2,2-Difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine is unique due to the presence of both the difluoropropylamine chain and the methyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H18F2N2

Molecular Weight

192.25 g/mol

IUPAC Name

2,2-difluoro-3-(3-methylpiperidin-1-yl)propan-1-amine

InChI

InChI=1S/C9H18F2N2/c1-8-3-2-4-13(5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3

InChI Key

HFOQFQLVGNQCQG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CC(CN)(F)F

Origin of Product

United States

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